Cas no 24442-45-3 (Phosphine oxide,phenylbis(phenylmethyl)-)

Phosphine oxide,phenylbis(phenylmethyl)- structure
24442-45-3 structure
Product Name:Phosphine oxide,phenylbis(phenylmethyl)-
CAS No:24442-45-3
MF:C20H19OP
MW:306.338026285172
CID:269246
PubChem ID:272365
Update Time:2025-04-19

Phosphine oxide,phenylbis(phenylmethyl)- Chemical and Physical Properties

Names and Identifiers

    • Phosphine oxide,phenylbis(phenylmethyl)-
    • [benzyl(phenyl)phosphoryl]methylbenzene
    • AC1L6ROT
    • AC1Q6RE2
    • AR-1I3952
    • CTK4F3675
    • Dibenzyl(phenyl)phosphine oxide
    • dibenzylphenylphosphane oxide
    • dibenzylphenylphosphine oxide
    • dibenzyl-phenyl-phosphine oxide
    • Dibenzyl-phenyl-phosphinoxid
    • Dibenzyl-phenyl-phosphin-oxid
    • NSC116714
    • Phenyl-benzyl-phosphinoxyd
    • Phenyl-dibenzyl-phosphinoxid
    • SCHEMBL11175982
    • 24442-45-3
    • LGYXFWWXWCPFHQ-UHFFFAOYSA-N
    • MLS002706670
    • AKOS024324514
    • Phosphine oxide, phenylbis(phenylmethyl)-
    • NSC-116714
    • SMR001574071
    • DTXSID50297589
    • Dibenzyl(phenyl)phosphine oxide #
    • CHEMBL1731982
    • Inchi: 1S/C20H19OP/c21-22(20-14-8-3-9-15-20,16-18-10-4-1-5-11-18)17-19-12-6-2-7-13-19/h1-15H,16-17H2
    • InChI Key: LGYXFWWXWCPFHQ-UHFFFAOYSA-N
    • SMILES: P(C1C=CC=CC=1)(CC1C=CC=CC=1)(CC1C=CC=CC=1)=O

Computed Properties

  • Exact Mass: 306.11747
  • Monoisotopic Mass: 306.117352223g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 22
  • Rotatable Bond Count: 5
  • Complexity: 336
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.9
  • Topological Polar Surface Area: 17.1Ų

Experimental Properties

  • PSA: 17.07
  • LogP: 5.07540
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